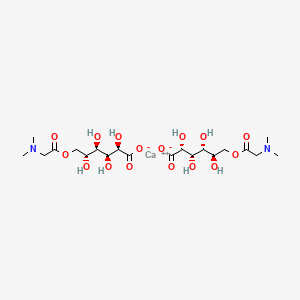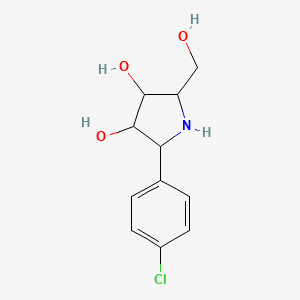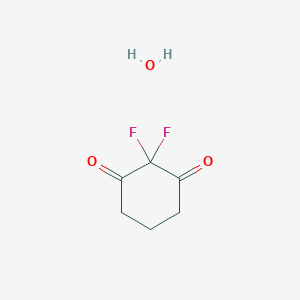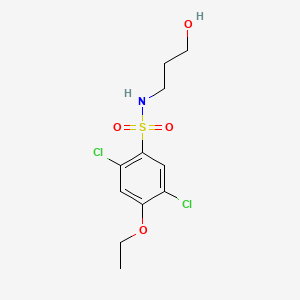
Calcium pangamate
Overview
Description
Calcium pangamate, also known as the calcium salt of pangamic acid, is a compound that has been studied for its potential health benefits. It is sometimes referred to as vitamin B15, although it is not officially recognized as a vitamin. This compound is an ester of gluconic acid and dimethylglycine, and it is known for its potential to enhance oxidative metabolism in cells and tissues .
Preparation Methods
Synthetic Routes and Reaction Conditions
Calcium pangamate can be synthesized through the esterification of gluconic acid or its lactone with dimethylglycine hydrochloride in an aqueous medium. The reaction is typically carried out in the presence of hydrogen chloride or sulfuric acid at temperatures ranging from 30°C to 70°C. The esterification product is then concentrated and neutralized with calcium carbonate to obtain this compound .
Industrial Production Methods
The industrial production of this compound follows a similar process. The esterification product is first concentrated and then neutralized with an aqueous suspension of calcium carbonate to a pH of 6.0-6.5. The precipitate of calcium sulfate is filtered off, and the filtrate is freed from sulfate ions by adding barium chloride. The resulting this compound solution is then dried to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
Calcium pangamate undergoes various chemical reactions, including esterification, hydrolysis, and oxidation. The esterification process involves the formation of an ester bond between gluconic acid and dimethylglycine. Hydrolysis of this compound can lead to the breakdown of the ester bond, resulting in the formation of gluconic acid and dimethylglycine .
Common Reagents and Conditions
Esterification: Gluconic acid, dimethylglycine hydrochloride, hydrogen chloride or sulfuric acid, calcium carbonate.
Hydrolysis: Water, acidic or basic conditions.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Major Products Formed
Esterification: this compound.
Hydrolysis: Gluconic acid and dimethylglycine.
Oxidation: Oxidized derivatives of gluconic acid and dimethylglycine.
Scientific Research Applications
Calcium pangamate has been studied for its potential applications in various fields, including chemistry, biology, medicine, and industry. Some of the notable applications include:
Chemistry: Used as a reagent in organic synthesis and as a stabilizer for certain chemical reactions.
Biology: Studied for its potential to enhance oxidative metabolism and improve cellular function.
Medicine: Investigated for its potential benefits in treating conditions such as atherosclerosis, chronic hepatitis, and pulmonary emphysema.
Industry: Used in the formulation of dietary supplements and as an additive in certain food products.
Mechanism of Action
The mechanism of action of calcium pangamate involves its ability to enhance oxidative metabolism in cells and tissues. It is believed to promote the utilization of oxygen and improve the efficiency of cellular respiration. This compound may also act as a detoxicant by promoting lipid metabolism and reducing the accumulation of harmful substances in the body .
Comparison with Similar Compounds
Calcium pangamate is often compared to other compounds such as dimethylglycine and pangamic acid. While all three compounds share similar chemical structures, this compound is unique in its ability to enhance oxidative metabolism and improve cellular function. Dimethylglycine, on the other hand, is primarily known for its role in the transmethylation process and its potential to improve immune function .
Similar Compounds
Dimethylglycine: A tertiary amino acid known for its role in the transmethylation process.
Pangamic Acid: An ester of gluconic acid and dimethylglycine, often referred to as vitamin B15.
Properties
IUPAC Name |
calcium;(2R,3S,4R,5R)-6-[2-(dimethylamino)acetyl]oxy-2,3,4,5-tetrahydroxyhexanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C10H19NO8.Ca/c2*1-11(2)3-6(13)19-4-5(12)7(14)8(15)9(16)10(17)18;/h2*5,7-9,12,14-16H,3-4H2,1-2H3,(H,17,18);/q;;+2/p-2/t2*5-,7-,8+,9-;/m11./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWLAOERSRUNGEF-JQVJEGKNSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC(=O)OCC(C(C(C(C(=O)[O-])O)O)O)O.CN(C)CC(=O)OCC(C(C(C(C(=O)[O-])O)O)O)O.[Ca+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)CC(=O)OC[C@H]([C@H]([C@@H]([C@H](C(=O)[O-])O)O)O)O.CN(C)CC(=O)OC[C@H]([C@H]([C@@H]([C@H](C(=O)[O-])O)O)O)O.[Ca+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H36CaN2O16 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
600.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20310-61-6 | |
| Record name | Calcium pangamate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020310616 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Calcium pangamate | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB13590 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | CALCIUM PANGAMATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/492G10Q871 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








